硫氰酸银

描述

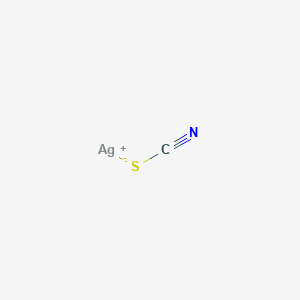

Silver Thiocyanate (AgSCN) is a silver salt of thiocyanic acid . It appears as a white crystalline powder and is commonly used in the synthesis of silver nanoparticles . It is also applied in the preparation of nonmetallic thiocyanates, analytical reagent, in photographic emulsions and as an organic intermediate .

Synthesis Analysis

Silver Thiocyanate has been commonly produced by the reaction between silver nitrate and potassium thiocyanate . It may also be formed via an ion exchange reaction. In this double displacement reaction, silver nitrate and ammonium thiocyanate are dissolved in distilled water to produce silver thiocyanate and ammonium nitrate .

Molecular Structure Analysis

AgSCN is monoclinic with 8 molecules per unit cell. Each SCN− group has an almost linear molecular geometry, with a bond angle of 179.6(5)°. Weak Ag—Ag interactions of length 0.3249(2) nm to 0.3338(2) nm are present in the structure .

Chemical Reactions Analysis

The Volhard method is a procedure for titrating silver (I) with standard potassium thiocyanate (KSCN). The titration is carried out in acidic solution. When the silver (I) has been precipitated as white silver thiocyanate, the first excess of titrant and the iron (III) indicator react and form a soluble red complex .

Physical And Chemical Properties Analysis

Silver Thiocyanate is slightly soluble in water, with a solubility of 1.68 x 10−4 g/L. It is insoluble in ethanol, acetone, and acid . It appears as colorless crystals and is odorless .

科学研究应用

Enhancement of Photoluminescence Efficiency

Silver thiocyanate has been used to enhance the photoluminescence efficiency of CsPbBr3 perovskite quantum dots . The SCN- anion from AgSCN interacts with Pb2+ in the CsPbBr3 quantum dots, filling out the Br- anion vacancy site or substituting the Br- anion without significantly affecting the ligand configuration . This leads to improved photoluminescence intensity and stability .

Optoelectronic Devices

Due to their sharp emission spectra and adjustable wide optical bandgap, metal halide perovskite nanostructures, which can be modified by silver thiocyanate, have received much attention for many optoelectronic devices, such as solar cells, light-emitting diodes, photodetectors, and sensors .

Nanoparticle Formation in Artificial Digestion

Research has shown that AgSCN nanoparticles emerge from ionic silver in saliva and remain present during the entire digestion process . This finding is significant as it indicates a transition between ions and nanoparticles may play an important role in physiological environments .

Antimicrobial Applications

Silver nanoparticles, which can be synthesized using silver thiocyanate, have antimicrobial properties . This makes them useful in various medical applications and consumer products .

Preparation of Nonmetallic Thiocyanates

Silver thiocyanate is used in the preparation of nonmetallic thiocyanates . These compounds have various applications in different fields of science and industry .

Analytical Reagent

Silver thiocyanate serves as an analytical reagent . It is used in various chemical analyses and reactions .

Photographic Emulsions

In the field of photography, silver thiocyanate is used in photographic emulsions . It plays a crucial role in the development process of photographs .

Organic Intermediate

Silver thiocyanate is used as an organic intermediate . It is involved in the synthesis of various organic compounds .

作用机制

Target of Action

Silver thiocyanate (AgSCN) is the silver salt of thiocyanic acid . The primary targets of AgSCN are microbial cells, where it exhibits antimicrobial behavior .

Mode of Action

The mode of action of AgSCN is primarily through the release of silver ions . These ions can interact with microbial cells, leading to their destruction . Additionally, AgSCN can form nanoparticles in certain environments, such as saliva, which can also have biological impacts .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are complex and involve multiple steps .

Pharmacokinetics

The pharmacokinetics of AgSCN are influenced by its solubility and the formation of nanoparticles. AgSCN is slightly soluble in water, with a solubility of 1.68 x 10 −4 g/L . It is insoluble in ethanol, acetone, and acid . When ingested, AgSCN nanoparticles emerge from ionic silver in saliva and remain present during the entire digestion process .

Result of Action

The result of AgSCN’s action is the destruction of microbial cells, due to the antimicrobial properties of the released silver ions . This can lead to the control of microbial growth in various environments.

Action Environment

The action of AgSCN is influenced by environmental factors such as pH, salt and enzyme concentrations, and temperature . These factors can affect the solubility of AgSCN, the release of silver ions, and the formation of nanoparticles . For example, in the human digestion process, wide pH shifts, high salt and enzyme concentrations, and an elevated temperature of 37 °C can strongly affect the properties of AgSCN .

安全和危害

Silver Thiocyanate is an irritant to the skin and eyes and is additionally acutely toxic when inhaled dermally or orally. It is sensitive when exposed to the skin as well as toxic to specific organs when singly exposed. Silver Thiocyanate is both acutely and chronically hazardous to the aquatic environment .

未来方向

Silver Thiocyanate has been used in the production of thin, highly conformal AgSCN films that allow for quick carrier extraction and the collection was made possible by a fast solvent removal approach . It has also been used in the enhancement of photoluminescence efficiency of CsPbBr3 perovskite quantum dots .

属性

IUPAC Name |

silver;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Ag/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUVFRWZKMEWNS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgSNC, CAgNS | |

| Record name | silver thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid, silver(1+) salt (1:1) | |

CAS RN |

1701-93-5 | |

| Record name | Thiocyanic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Silver thiocyanate has the molecular formula AgSCN and a molecular weight of 165.95 g/mol. [, , ]

ANone: Silver thiocyanate has been characterized using various spectroscopic techniques. These include:

- Infrared (IR) Spectroscopy: IR spectroscopy is commonly employed to identify the presence of thiocyanate ions, characterized by a strong absorbance peak around 2100 cm−1. [] This technique has been crucial in analyzing Silver thiocyanate formation and reactions.

- Raman Spectroscopy: Raman spectroscopy has been utilized to study the adsorption of thiocyanate ions on silver electrode surfaces. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P CP MAS NMR has provided insights into the structural features of Silver thiocyanate complexes with tertiary phosphine ligands. [] This technique aids in understanding the coordination environment around silver.

A: Silver thiocyanate exhibits limited solubility in water. [] In aqueous environments, its stability is influenced by factors like pH and the presence of other ions. For instance, in acidic solutions, it can undergo dissolution. []

A: Studies have shown that the complex solubility of Silver thiocyanate increases with a decrease in the dielectric constant of the solvent. [] This highlights the influence of solvent properties on its behavior in solutions.

A: Yes, Silver thiocyanate, particularly when combined with Silver nanoparticles (Ag@AgSCN), demonstrates promising photocatalytic activity under visible light irradiation. [] This property makes it a potential candidate for applications like degradation of organic pollutants.

ANone: Beyond its use in photographic emulsions, Silver thiocyanate finds applications in various fields:

- Photocatalysis: Ag@AgSCN nanostructures have shown potential in photocatalytic degradation of oxytetracycline, highlighting their potential in environmental remediation. []

- Analytical Chemistry: Silver thiocyanate plays a role in analytical methods for detecting anions like cyanide and thiocyanate. [, ] It is also employed in the radiometric estimation of trace amounts of zirconium. []

- Electrochemistry: Silver thiocyanate solutions are utilized in electroplating applications, particularly for producing silver coatings with specific properties like enhanced conductivity. []

ANone: While specific SHE regulations are not explicitly mentioned in the provided research, it's important to handle Silver thiocyanate with care as with any laboratory chemical. General laboratory safety practices, such as wearing appropriate personal protective equipment (gloves, goggles), working in a well-ventilated area, and following proper waste disposal procedures, should be adhered to.

ANone: Several analytical techniques have been employed to characterize Silver thiocyanate:

- X-ray powder diffraction (XRD): This technique is vital for identifying different phases of Silver thiocyanate and determining their crystal structures. [, , ]

- Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of Silver thiocyanate materials. [, ]

- Atomic absorption spectrometry (AAS): AAS is employed for the quantitative determination of Silver content, often after the dissolution of Silver thiocyanate precipitates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)